Ethyl 2-bromoisovalerate

描述

Nomenclature and Chemical Structure within Scholarly Contexts

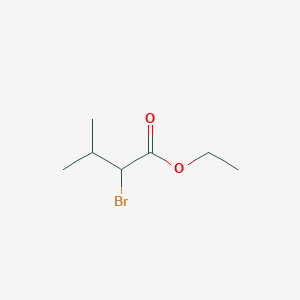

In academic literature, Ethyl 2-bromoisovalerate is systematically known by its IUPAC name: ethyl 2-bromo-3-methylbutanoate . nih.govnist.gov It is also commonly referred to by several synonyms, including Ethyl 2-bromo-3-methylbutyrate, Butanoic acid, 2-bromo-3-methyl-, ethyl ester, and α-bromoisovaleric acid ethyl ester. nih.govchemicalbook.com The compound is assigned the CAS Number 609-12-1. nih.gov

The chemical structure of this compound consists of a five-carbon valerate (B167501) backbone with a bromine atom attached to the alpha-carbon (the carbon adjacent to the carbonyl group) and an ethyl ester functional group. The presence of the bromine atom at a chiral center means that this compound can exist as a racemic mixture of two enantiomers. bloomtechz.com

Historical Perspectives of this compound in Chemical Research

The synthesis and use of α-bromo esters like this compound have historical roots in the development of fundamental organic reactions. One of the classical methods for the preparation of α-bromo carboxylic acids, the precursors to their esters, is the Hell-Volhard-Zelinsky reaction. chemicalbook.com This reaction involves the bromination of a carboxylic acid at the α-carbon. chemicalbook.com The resulting α-bromo acid can then be esterified with ethanol (B145695) in the presence of an acid catalyst to yield this compound. molbase.com Another historical synthetic approach involves the reaction of 2-bromo-3-methylbutyryl bromide with ethanol. bloomtechz.com

An early example of its use in research can be found in the work of Edouard Charles Ernest Duvillier in 1879, who reported the reaction of ethyl bromoisovalerate with sodium ethoxide to produce ethyl ethylisoxovalerate.

A significant historical application of this compound is in the synthesis of the sedative and hypnotic drug Bromisoval. This synthesis involves the bromination of isovaleric acid via the Hell-Volhard-Zelinsky reaction to form 2-bromoisovaleric acid, which is then esterified to this compound. Subsequent reaction with urea (B33335) yields Bromisoval. This compound is also a key component of Corvalol, a medication popular in Eastern Europe.

Significance of this compound as a Research Compound

The significance of this compound in modern academic and industrial research lies in its utility as a versatile synthetic intermediate. fishersci.comlookchem.com The presence of a reactive bromine atom makes it a valuable electrophile for nucleophilic substitution reactions, allowing for the introduction of the isovalerate moiety into a wide range of molecules. fishersci.com

Detailed research findings have highlighted its role in several areas:

Synthesis of Bioactive Molecules: this compound is a precursor in the synthesis of various pharmaceutical and agrochemical compounds. fishersci.comlookchem.com For instance, it is a key intermediate in the production of the pyrethroid pesticide cyfluthrin. bloomtechz.com Furthermore, it has been used in the synthesis of a clinical candidate for the treatment of type 2 diabetes, AMG 221, where it is used to construct a 5-isopropylthiazolone ring.

Chiral Synthesis: The racemic nature of this compound has been exploited in stereoselective synthesis. Research has demonstrated the enzymatic resolution of racemic this compound using lipases to obtain enantiomerically pure forms, such as (R)-ethyl 2-bromoisovalerate. bloomtechz.comresearchgate.net These chiral building blocks are of high value in the synthesis of stereochemically defined drugs and other bioactive compounds. bloomtechz.comresearchgate.net

Amino Acid Derivatives: The compound serves as a starting material for the preparation of branched-chain amino acid derivatives, which are important in various biological and chemical studies. fishersci.com

Materials Science: Researchers have utilized this compound in the development of specialty polymers and chiral catalysts. fishersci.com Its reactivity is also suitable for controlled radical polymerization processes. fishersci.com In the dye industry, the bromine atom can be used to introduce reactive groups or enhance the properties of fluorescent dyes. bloomtechz.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-bromo-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFUWONOILPKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870681 | |

| Record name | Butanoic acid, 2-bromo-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-12-1 | |

| Record name | Ethyl 2-bromo-3-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-bromoisovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-bromoisovalerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-bromo-3-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-bromo-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromo-3-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-BROMOISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J9877130M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl 2 Bromoisovalerate

Traditional Synthesis Routes and Their Academic Implications

Traditional methods for synthesizing Ethyl 2-bromoisovalerate often rely on well-established reactions that have been fundamental to the development of organic chemistry. These routes typically involve the bromination of a carboxylic acid or its derivative, followed by esterification.

The Hell-Volhard-Zelinskii (HVZ) reaction is a cornerstone of organic synthesis for the α-halogenation of carboxylic acids. wikipedia.orgbyjus.com The process involves the treatment of a carboxylic acid containing an α-hydrogen with a halogen, typically bromine, and a catalytic amount of phosphorus or a phosphorus trihalide like PBr₃. wikipedia.orgalfa-chemistry.com

The reaction mechanism initiates with the conversion of the carboxylic acid (isovaleric acid) into an acyl bromide by the phosphorus tribromide catalyst. alfa-chemistry.com This acyl bromide intermediate can then tautomerize to its enol form. The enol subsequently reacts with bromine at the α-position to form the α-bromo acyl bromide. wikipedia.org A crucial aspect of this synthesis for obtaining the ester directly is the final step. Instead of hydrolyzing the α-bromo acyl bromide with water to yield the carboxylic acid, the reaction is quenched with an alcohol, in this case, ethanol (B145695). wikipedia.orgnrochemistry.com This alcoholysis results in the formation of this compound.

| Reaction Step | Reagents | Role | Product of Step |

| 1. Acyl Bromide Formation | Isovaleric Acid, PBr₃ (catalytic) | Converts carboxylic acid to a more reactive form | Isovaleryl bromide |

| 2. Enolization | Isovaleryl bromide | Tautomerization to form a reactive intermediate | Isovaleryl bromide enol |

| 3. α-Bromination | Enol intermediate, Br₂ | Electrophilic addition of bromine to the α-carbon | 2-Bromo-3-methylbutanoyl bromide |

| 4. Esterification | 2-Bromo-3-methylbutanoyl bromide, Ethanol | Quenching of the reaction to form the final ester | This compound |

This method is of significant academic importance as it demonstrates fundamental principles of reactivity, including enol formation and α-substitution, which are central to carbonyl chemistry.

Another synthetic pathway involves the addition of hydrogen bromide (HBr) across the double bond of an unsaturated precursor. A patented method describes the reaction of isopropylacrylic acid with a hydrogen bromide organic acid solution to generate 2-bromo-3-methylbutanoic acid. This acid can then be esterified to yield this compound. The initial addition of HBr to isopropylacrylic acid follows Markovnikov's rule, where the bromine atom attaches to the more substituted carbon of the alkene, which in this case is the α-carbon relative to the carboxyl group.

A multi-step synthesis starting from malonic ester derivatives is also a viable route. One such method begins with dimethyl isopropylmalonate. The synthesis proceeds through the following key steps:

Hydrolysis: The dimethyl isopropylmalonate is first hydrolyzed, typically in the presence of a base, to yield isopropylmalonic acid.

Decarboxylative Knoevenagel Condensation: The resulting isopropylmalonic acid reacts with formaldehyde (B43269) in the presence of an amine like diethylamine. This step forms isopropylacrylic acid.

Hydrobromination and Esterification: Finally, the isopropylacrylic acid is treated with a hydrogen bromide organic acid solution, leading to the formation of this compound.

This route has been outlined in patent literature as a method to produce intermediates for pharmaceuticals.

Advanced and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry increasingly focuses on methods that are not only efficient but also environmentally benign and capable of producing stereochemically pure compounds. This is particularly relevant for this compound, which possesses a chiral center at the α-carbon.

The presence of a stereocenter in this compound means it can exist as two enantiomers, (R)- and (S)-Ethyl 2-bromoisovalerate. For many pharmaceutical applications, only one enantiomer is biologically active. Therefore, methods to obtain enantiomerically pure forms of this compound are of high importance. This can be achieved either through asymmetric synthesis, which directly creates the desired enantiomer, or by chiral resolution, which separates a racemic mixture into its constituent enantiomers.

Enzymatic kinetic resolution represents a powerful and green tool for separating enantiomers. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture.

A notable example is the use of a novel lipase (B570770), M5, derived from Aspergillus oryzae WZ007, for the resolution of racemic (R,S)-ethyl 2-bromoisovalerate. This lipase demonstrates high hydrolytic activity and stereoselectivity towards the racemic substrate. In this process, the lipase selectively hydrolyzes one of the enantiomers (for example, the (S)-enantiomer) to the corresponding carboxylic acid (2-bromoisovaleric acid), leaving the other enantiomer (the (R)-ester) unreacted. The unreacted ester can then be separated from the acid.

Research has shown that this enzymatic reaction can be highly efficient. Under specific conditions, significant enantiomeric excess and conversion can be achieved.

| Parameter | Value |

| Enzyme | Lipase M5 (Aspergillus oryzae WZ007) |

| Substrate Concentration | 120 mM (R,S)-ethyl 2-bromoisovalerate |

| Reaction Time | 3 hours |

| Enantiomeric Excess (e.e.) of remaining ester | 98.6% |

| Conversion | 51.7% |

| Enantioselectivity (E value) | > 120 |

The high E value indicates excellent selectivity of the enzyme, making this method a promising approach for the industrial production of enantiomerically pure this compound, which is a key chiral intermediate for certain agrochemicals.

Enantioselective Synthesis and Chiral Resolution Techniques.

Salification and De-salification Processes for Enantiomer Generation.biosynth.com

The separation of enantiomers, known as chiral resolution, is a critical process in the synthesis of stereochemically pure compounds. For carboxylic acids like 2-bromo-3-methylbutanoic acid, the precursor to this compound, a common method for resolution is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This process involves reacting the racemic acid with a single enantiomer of a chiral base. libretexts.org The resulting salts, being diastereomers, exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgmdpi.com

Once a diastereomeric salt is isolated, the optically active carboxylic acid can be recovered by a de-salification step. This typically involves treatment with a strong acid to protonate the carboxylate and liberate the free chiral carboxylic acid. libretexts.org Subsequently, the enantiomerically enriched 2-bromo-3-methylbutanoic acid can be esterified to yield the desired enantiopure this compound. Classical resolving agents for acidic compounds include naturally occurring chiral amines like brucine, strychnine, and quinine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. wikipedia.orglibretexts.org

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type |

| Brucine | Chiral Amine (Alkaloid) |

| Strychnine | Chiral Amine (Alkaloid) |

| Quinine | Chiral Amine (Alkaloid) |

| (R)-1-Phenylethylamine | Chiral Amine (Synthetic) |

| (S)-1-Phenylethylamine | Chiral Amine (Synthetic) |

Application of Chiral Auxiliaries in Stereoselective Synthesis.benchchem.com

An alternative to resolving a racemic mixture is to employ a chiral auxiliary to direct the stereochemical outcome of a reaction. wikipedia.org This approach involves covalently attaching a chiral molecule to a substrate, which then influences the stereoselectivity of subsequent transformations. researchgate.net After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org

In the context of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be acylated with isovaleric acid. wikipedia.orgwilliams.edu The resulting N-acyl oxazolidinone can then undergo a diastereoselective α-bromination. The steric hindrance provided by the chiral auxiliary directs the incoming bromine atom to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary, for instance by alcoholysis with ethanol, would yield the enantiomerically enriched this compound. williams.edu

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application |

| Evans Oxazolidinones | Aldol (B89426) reactions, Alkylations |

| (S)-(-)-4-Benzyl-2-oxazolidinone | Asymmetric alkylation |

| (R)-(+)-4-Phenyl-2-oxazolidinone | Asymmetric aldol reactions |

| Camphorsultams | Diels-Alder reactions, Alkylations |

Microwave-Assisted Synthesis Strategies.mdpi.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. The synthesis of this compound can potentially be accelerated through microwave-assisted techniques.

One plausible microwave-assisted route is the Hell-Volhard-Zelinsky reaction for the α-bromination of isovaleric acid. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction, which typically requires harsh conditions and long reaction times, can be expedited under microwave irradiation. The resulting 2-bromo-3-methylbutyric acid can then be subjected to a microwave-assisted esterification with ethanol to afford the final product. The direct esterification of carboxylic acids with alcohols is another reaction that is often enhanced by microwave energy.

Catalytic Systems in this compound Formation (e.g., Palladium Complexes).molbase.com

While palladium catalysis is a cornerstone of modern organic synthesis, its direct application to the formation of this compound through α-bromination is not the most common approach. Palladium catalysts are more frequently employed in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds at the α-position of esters.

However, the synthesis of the precursor, 2-bromo-3-methylbutyric acid, can be achieved via the Hell-Volhard-Zelinsky reaction, which is catalyzed by phosphorus tribromide (PBr₃). wikipedia.org In this reaction, PBr₃ converts the carboxylic acid to an acyl bromide, which then enolizes and reacts with bromine at the α-position. organic-chemistry.orgmasterorganicchemistry.com The resulting α-bromo acyl bromide can then be converted to this compound by reaction with ethanol. wikipedia.org

Comparative Analysis of Synthetic Routes for Research Efficiency and Purity.biosynth.com

The choice of synthetic route for this compound depends on the desired outcome, specifically whether a racemic mixture or a specific enantiomer is required, and the available resources.

For the production of racemic this compound, the Hell-Volhard-Zelinsky bromination of isovaleric acid followed by esterification is a classical and well-established method. While effective, this method often involves harsh reagents and can be time-consuming. Microwave-assisted variations of these steps can significantly improve the efficiency of this route.

When enantiomerically pure this compound is the target, both chiral resolution and the use of chiral auxiliaries are viable strategies.

Chiral Resolution: This method is advantageous when the racemic precursor acid is readily available and an effective resolving agent can be found. However, the process can be laborious, and the maximum theoretical yield for the desired enantiomer is 50%, unless the undesired enantiomer can be racemized and recycled. The purity of the final product is highly dependent on the efficiency of the diastereomeric salt separation. wikipedia.org

Chiral Auxiliary-Mediated Synthesis: This approach offers the potential for high diastereoselectivity and, consequently, high enantiomeric purity of the final product. researchgate.net It avoids the inherent 50% loss of material associated with classical resolution. However, this method requires the use of often expensive chiral auxiliaries and involves additional steps for their attachment and removal. wikipedia.org

Table 3: Comparison of Synthetic Strategies for this compound

| Synthetic Strategy | Key Advantages | Key Disadvantages | Typical Purity |

| Racemic Synthesis (e.g., Hell-Volhard-Zelinsky) | Well-established, readily available starting materials. | Harsh reagents, potentially long reaction times. | Good to high (after purification) |

| Microwave-Assisted Racemic Synthesis | Reduced reaction times, potentially higher yields. | Requires specialized equipment. | Good to high (after purification) |

| Chiral Resolution via Diastereomeric Salts | Can produce high enantiomeric purity from a racemate. libretexts.org | Maximum 50% yield (without racemization), can be laborious. wikipedia.org | High to very high enantiomeric excess |

| Chiral Auxiliary-Mediated Synthesis | High diastereoselectivity, avoids loss of 50% of material. researchgate.net | Expensive auxiliaries, additional synthetic steps. wikipedia.org | High to very high diastereomeric/enantiomeric excess |

Reaction Mechanisms and Organic Transformations Involving Ethyl 2 Bromoisovalerate

Nucleophilic Substitution Reactionsnih.gov

The most prominent reaction pathway for ethyl 2-bromoisovalerate is nucleophilic substitution, where the bromine atom, being a good leaving group, is displaced by a wide range of nucleophiles. This reaction occurs at the α-carbon (the carbon adjacent to the carbonyl group).

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, the incoming nucleophile attacks the electrophilic carbon from the side opposite to the bromine atom (backside attack). nih.gov This concerted process involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond, passing through a trigonal bipyramidal transition state. nih.gov

A critical factor influencing the rate of SN2 reactions is steric hindrance around the reaction center. chemistrysteps.comlibretexts.org In the case of this compound, the α-carbon is secondary and is attached to a bulky isopropyl group. This steric bulk impedes the approach of the nucleophile to the electrophilic carbon. libretexts.org Consequently, the SN2 reaction rate for this compound is significantly lower than that for less hindered α-bromoesters, such as ethyl bromoacetate. libretexts.orgyoutube.com The crowded transition state is destabilized by the steric repulsion between the isopropyl group, the incoming nucleophile, and the other substituents, leading to a higher activation energy for the reaction. libretexts.org

| Factor | Influence on SN2 Reaction of this compound |

|---|---|

| Substrate Structure | Secondary α-carbon with a bulky isopropyl group. |

| Steric Hindrance | High, due to the isopropyl group adjacent to the reaction center. |

| Reaction Rate | Slower compared to primary α-haloesters (e.g., ethyl bromoacetate). |

| Mechanism | Backside attack of the nucleophile is sterically hindered. |

The electrophilic nature of the α-carbon in this compound allows for the synthesis of a diverse array of organic compounds. Various nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. nih.gov For instance, reaction with carboxylate ions yields acyloxy esters, while reaction with amines can produce α-amino esters, which are valuable building blocks for peptides and other biologically active molecules.

The table below summarizes several nucleophilic substitution reactions involving this compound.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Carboxylate | Sodium acetate | α-Acyloxy ester |

| Alkoxide | Sodium methoxide | α-Alkoxy ester |

| Thiolate | Sodium thiophenoxide | α-Thioether ester |

| Amine | Ammonia (B1221849) | α-Amino ester |

| Azide | Sodium azide | α-Azido ester |

| Cyanide | Sodium cyanide | α-Cyano ester |

Ester Hydrolysis and Transesterification Reactions

The ester functional group in this compound can undergo hydrolysis and transesterification reactions.

Ester Hydrolysis: Hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis: Heating this compound with an excess of water in the presence of a strong acid catalyst (e.g., dilute sulfuric acid) results in a reversible reaction that produces 2-bromo-3-methylbutanoic acid and ethanol (B145695). chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This is a more common and irreversible method. chemguide.co.uk Refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), yields the sodium salt of the carboxylic acid (sodium 2-bromo-3-methylbutanoate) and ethanol. The free acid can be obtained by subsequent acidification of the reaction mixture.

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) and a catalytic amount of acid or base will replace the ethyl group with a methyl group, forming mthis compound and ethanol. organic-chemistry.org Using the alcohol as the solvent drives the equilibrium toward the desired product. masterorganicchemistry.com

| Reaction | Reagents | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (catalyst), Heat | 2-Bromo-3-methylbutanoic acid + Ethanol |

| Base-Catalyzed Hydrolysis | NaOH(aq), Heat | Sodium 2-bromo-3-methylbutanoate + Ethanol |

| Transesterification | Methanol, H⁺ or OCH₃⁻ (catalyst) | Mthis compound + Ethanol |

Reactions Leading to Heterocyclic Compounds

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, utilizing the reactivity of both the α-bromo and the ester functionalities.

While this compound cannot undergo a Dieckmann condensation directly, it can be used to synthesize the necessary diester precursor. The Dieckmann condensation is an intramolecular Claisen condensation that forms cyclic β-keto esters, typically five- or six-membered rings. masterorganicchemistry.comyoutube.com

A typical sequence would involve:

Alkylation: An enolate, such as that derived from diethyl adipate, is generated using a strong base like sodium hydride.

Nucleophilic Substitution: This enolate then acts as a nucleophile, attacking this compound in an SN2 reaction to displace the bromide and form a more complex acyclic ester.

Dieckmann Condensation: The newly synthesized diester is then treated with a base (e.g., sodium ethoxide) to induce an intramolecular condensation, where one ester enolate attacks the other carbonyl group, leading to the formation of a cyclic β-keto ester after cyclization and subsequent workup. masterorganicchemistry.comubc.ca

This compound can be employed in multi-step syntheses to generate substituted pyrrole (B145914) rings, a common motif in pharmaceuticals and natural products. One plausible route involves the initial formation of a γ-dicarbonyl compound, which can then be cyclized.

For example, the reaction of this compound with an enamine derived from a ketone can lead to the formation of a γ-keto ester after hydrolysis of the iminium intermediate. This γ-keto ester can then undergo a Paal-Knorr pyrrole synthesis by heating it with ammonia or a primary amine. The nitrogen atom displaces the carbonyl oxygens through a series of condensation and dehydration steps to form the aromatic pyrrole ring.

Bromine Atom Reactivity and Derivative Formation

The carbon-bromine bond in this compound is polarized, with the bromine atom being more electronegative than the adjacent carbon. This polarization, coupled with the fact that bromide is a good leaving group, facilitates the displacement of the bromine atom by a wide range of nucleophiles. The steric hindrance provided by the adjacent isopropyl group can influence the reaction mechanism and rate, but numerous transformations are well-documented.

Nucleophilic Substitution Reactions

This compound readily undergoes S\textsubscript{N}2 reactions with various nucleophiles, leading to the formation of a diverse array of derivatives. In these reactions, a nucleophile attacks the α-carbon, displacing the bromide ion in a concerted step.

One notable example is the synthesis of amino acid derivatives. The reaction of this compound with the amino group of an existing amino acid, such as L-Valine t-butyl ester, results in the formation of a new carbon-nitrogen bond. This specific reaction is a key step in the synthesis of more complex peptide structures.

The reaction with alkoxides, such as sodium ethoxide, proceeds via a Williamson ether synthesis-type mechanism to yield α-alkoxy esters. Historically, the reaction with sodium ethoxide was reported to produce ethyl 2-ethoxyisovalerate. Similarly, reaction with cyanide ions, typically from sodium or potassium cyanide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), provides a straightforward route to α-cyano esters. These nitriles are valuable intermediates that can be further hydrolyzed to carboxylic acids or reduced to amines.

Azide ions are also effective nucleophiles for displacing the bromine atom, leading to the formation of ethyl 2-azidoisovalerate. This azido (B1232118) derivative can then be readily reduced to the corresponding primary amine, offering an alternative route to α-amino esters.

Reformatsky Reaction

Beyond simple nucleophilic substitutions, the bromine atom in this compound enables its participation in the Reformatsky reaction. This organozinc-mediated reaction involves the formation of a zinc enolate, which then acts as a nucleophile towards carbonyl compounds such as aldehydes and ketones. For instance, in the presence of activated zinc, this compound reacts with a ketone like acetone (B3395972) to form a β-hydroxy ester after an acidic workup. This carbon-carbon bond-forming reaction is a powerful tool for the synthesis of more complex molecules.

The following table summarizes various reactions highlighting the reactivity of the bromine atom in this compound and the resulting derivatives.

| Nucleophile/Reagent | Reaction Type | Product | Reaction Conditions | Yield (%) |

| L-Valine t-butyl ester | Nucleophilic Substitution | Ethyl N-(1-(tert-butoxycarbonyl)-2-methylpropyl)valinate | Ethanol, dropwise addition, then ambient temperature for 3h. | Not specified in patent literature. |

| Sodium Azide (NaN₃) | Nucleophilic Substitution | Ethyl 2-azidoisovalerate | Typically in a polar aprotic solvent like DMF or DMSO. | Generally high, specific data for this substrate is not readily available. |

| Potassium Cyanide (KCN) | Nucleophilic Substitution | Ethyl 2-cyanoisovalerate | Often carried out in solvents like DMSO or ethanol. | Yields are typically good for α-bromo esters. |

| Sodium Ethoxide (NaOEt) | Nucleophilic Substitution (Williamson Ether Synthesis) | Ethyl 2-ethoxyisovalerate | Typically in ethanol, often with heating. | Not specified in modern literature. |

| Acetone / Zinc | Reformatsky Reaction | Ethyl 3-hydroxy-3-methyl-2-isobutylbutanoate | Anhydrous solvent (e.g., THF, benzene), often with initiation by iodine or heating. | Moderate to good yields are typical for this reaction type. |

Applications of Ethyl 2 Bromoisovalerate in Advanced Organic Synthesis

Pharmaceutical and Medicinal Chemistry Intermediates

In medicinal chemistry, Ethyl 2-bromoisovalerate is utilized as a precursor for synthesizing a range of therapeutic agents. Its bifunctional nature allows for the introduction of an isovalerate moiety into larger molecules, which is a common structural motif in various drug classes.

This compound is a key starting material in the synthesis of intermediates for the antihypertensive drug Aliskiren. Aliskiren is a direct renin inhibitor, and its complex side chain can be constructed using derivatives of this bromoester. One patented method describes a sequence where Ethyl 2-bromo-3-methylbutyrate (a synonym for this compound) is a crucial precursor. The process involves converting it into the enantiomerically pure (S)-methyl-2-bromoisovalerate, a necessary intermediate for the final drug structure.

The synthetic pathway begins with isopropylmalonic acid, which is converted through several steps into racemic Ethyl 2-bromo-3-methylbutyrate. This racemic mixture is then resolved to isolate the desired (S)-enantiomer, which is subsequently transesterified to yield the final methyl ester intermediate for Aliskiren.

| Step | Reactant(s) | Key Transformation | Product | Relevance to Aliskiren |

|---|---|---|---|---|

| 1 | Isopropyl acrylic acid, Hydrogen bromide | Hydrobromination | Ethyl 2-bromo-3-methylbutyrate (Racemic) | Initial formation of the core bromoester structure. |

| 2 | Ethyl 2-bromo-3-methylbutyrate | Chiral Resolution (Salification/De-salification) | (S)-ethyl 2-bromo-3-methylbutyrate | Isolation of the required stereoisomer. |

| 3 | (S)-ethyl 2-bromo-3-methylbutyrate | Esterification/Transesterification | (S)-methyl-2-bromoisovalerate | Final key intermediate for the Aliskiren side chain. |

The synthesis of the anticonvulsant drug Levetiracetam provides an important example of the specificity of chemical precursors. While this compound is a valuable building block, the synthesis of Levetiracetam specifically utilizes the structurally similar compound, Ethyl 2-bromobutyrate (B1202233) . The core structure of Levetiracetam contains an α-ethyl group, which is derived from a butyrate (B1204436) precursor rather than an isovalerate one.

In a common synthetic route, pyrrolidone is reacted with Ethyl 2-bromobutyrate in the presence of a base to form the racemic intermediate, (RS)-α-ethyl-2-oxo-1-pyrrolidineacetic acid ethyl ester. google.com This intermediate is then hydrolyzed and resolved to obtain the desired (S)-enantiomer, which is subsequently amidated to yield Levetiracetam. google.com This distinction highlights the precise structural requirements for precursors in pharmaceutical synthesis.

The development of enantiomerically pure drugs is critical, as different enantiomers can have vastly different biological activities. This compound serves as a precursor in biocatalytic processes for creating chiral molecules. Research has demonstrated its utility in the synthesis of chiral amino acids. For example, the ethyl ester of α-keto-β-bromoisovalerate can be generated from this compound. This keto ester then serves as a substrate for enzymatic reductive amination. Using enzymes like leucine (B10760876) dehydrogenase, the keto group is converted into an amino group with high stereoselectivity, yielding valuable non-standard amino acids such as (S)-β-hydroxyvaline. This chemo-enzymatic approach is a powerful method for producing optically pure building blocks for complex chiral drugs.

Beyond specific named drugs, this compound is a versatile intermediate for constructing a variety of molecular scaffolds used in drug discovery. Its application extends to proteomics research, where it can be used to synthesize biochemical probes and reagents. scbt.com The ability to use the bromoester to alkylate various nucleophiles (such as amines, thiols, or carbanions) allows chemists to introduce the isovalerate group into diverse molecular frameworks, facilitating the exploration of new chemical entities with potential therapeutic activity. Its role as a foundational starting material, as seen in the synthesis of the Aliskiren side chain, underscores its importance in the multi-step preparation of complex therapeutic agents.

Agrochemical Synthesis

While this compound is a well-established intermediate in the pharmaceutical industry, its application in the agrochemical sector is not as extensively documented in the available scientific literature.

The synthesis of novel pesticides and other agricultural chemicals often involves halogenated intermediates to build the active molecular structures. However, specific, large-scale applications or patented synthetic routes for commercial agrochemicals that utilize this compound as a key starting material are not prominently reported. Although the reactive properties of the compound suggest potential utility in this field, its role is not as clearly defined as it is in medicinal chemistry.

Enantiomerically Pure Fluvalinate (B1673501) Synthesis

Fluvalinate is a synthetic pyrethroid insecticide utilized for controlling Varroa mites in honey bee colonies. wikipedia.org The commercial product is typically a mixture of four stereoisomers as it is synthesized from racemic valine. wikipedia.org However, the pursuit of enantiomerically pure pesticides is a significant area of research to enhance efficacy and reduce environmental impact. This compound has been identified as a key intermediate in the synthesis of some pyrethroid pesticides. While the direct synthesis of enantiomerically pure fluvalinate using this compound is not extensively detailed in readily available literature, the compound's structure suggests its potential as a precursor to the D-valine portion of the fluvalinate molecule. The synthesis of the enantiomerically pure valine derivative is a critical step, and methods to achieve this often involve stereoselective synthesis or resolution, where a chiral building block like an enantiomerically pure form of this compound could theoretically be employed.

Specialty Chemical Production

The utility of this compound extends to the production of various specialty chemicals, where its reactive nature allows for the introduction of the isovalerate moiety into a range of molecules.

Fragrances and Dyes

While many esters are known for their characteristic scents and are widely used in the fragrance industry, the direct application of this compound in commercial fragrance or dye formulations is not well-documented in publicly accessible sources. Its primary role appears to be as a reactive intermediate rather than a final fragrance component itself.

Additives for Polymers and Coatings

In the field of polymer science, additives are crucial for modifying the properties of materials. Halogenated compounds can be used in various capacities, including as flame retardants or intermediates for other functional additives. However, specific applications of this compound as a direct additive for polymers and coatings are not prominently reported in the scientific or patent literature. Its role would more likely be as a starting material for the synthesis of more complex additives.

Preparation of Complex Organic Structures

This compound is a valuable reagent for forming carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. One of the key reactions involving α-bromo esters is the Reformatsky reaction. wikipedia.orgthermofisher.com This reaction involves the treatment of an α-halo ester with zinc to form an organozinc reagent, which then adds to a carbonyl compound, such as an aldehyde or ketone, to form a β-hydroxy ester. wikipedia.orgthermofisher.com

The resulting β-hydroxy ester is a versatile intermediate that can be further elaborated into a variety of complex structures, including natural products and pharmaceuticals. The use of this compound in this context allows for the stereocontrolled introduction of a substituted carbon chain, which is often a critical step in total synthesis. While a specific, widely cited example of its use in the synthesis of a complex natural product like Brefeldin A was not found, the principles of the Reformatsky reaction demonstrate its potential in such synthetic endeavors. nih.govresearchgate.net

Below is a table summarizing the properties of the key compounds mentioned:

| Compound Name | CAS Number | Molecular Formula | Use/Significance |

| This compound | 609-12-1 | C₇H₁₃BrO₂ | Organic synthesis intermediate |

| Fluvalinate | 69409-94-5 | C₂₆H₂₂ClF₃N₂O₃ | Pyrethroid insecticide |

| Brefeldin A | 20350-15-6 | C₁₆H₂₄O₄ | Natural product, research chemical |

Spectroscopic and Advanced Analytical Characterization in Research

Infrared (IR) Spectroscopy Analysis (FTIR, ATR-IR, Vapor Phase IR)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For ethyl 2-bromoisovalerate, the IR spectrum is characterized by strong absorptions corresponding to the ester group.

Fourier-Transform Infrared (FTIR) Spectroscopy: This method provides a high-resolution spectrum of the compound. The most prominent feature in the FTIR spectrum of this compound is the sharp, strong absorption band for the carbonyl (C=O) stretch of the aliphatic ester, typically appearing in the range of 1750-1735 cm⁻¹. orgchemboulder.com

Attenuated Total Reflectance (ATR-IR): ATR-IR is a convenient technique for analyzing neat liquid samples. Data for this compound has been recorded using this method, showing the characteristic ester peaks. nih.gov The C-O stretching vibrations of the ester group also produce strong, distinct bands in the fingerprint region, generally between 1300-1000 cm⁻¹. orgchemboulder.com

Vapor Phase IR: Gas-phase IR spectroscopy can also be employed. nih.govnist.gov The spectra obtained from the vapor phase can exhibit finer rotational-vibrational details compared to liquid-phase spectra. The primary absorption bands, however, remain indicative of the ester functional group. nih.govnist.gov

The table below summarizes the key IR absorption frequencies for this compound.

| Vibrational Mode | Technique | **Typical Frequency Range (cm⁻¹) ** | Observed in this compound |

| C=O Stretch (Ester) | FTIR, ATR-IR, Vapor Phase | 1750-1735 | Yes |

| C-O Stretch (Ester) | FTIR, ATR-IR, Vapor Phase | 1300-1000 | Yes |

| C-H Stretch (Alkyl) | FTIR, ATR-IR, Vapor Phase | 3000-2850 | Yes |

| C-Br Stretch | FTIR, ATR-IR, Vapor Phase | 680-515 | Yes |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. nih.gov

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton environment. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals correspond to the electronic environment, the number of neighboring protons, and the number of protons, respectively.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Key signals include the carbonyl carbon of the ester and the carbon atom bonded to the bromine. nih.gov

The expected NMR data for this compound is detailed in the tables below.

Table of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (isopropyl) | ~1.0-1.2 | Doublet | 6H |

| -CH (isopropyl) | ~2.2-2.5 | Multiplet | 1H |

| -CHBr | ~4.1-4.3 | Doublet | 1H |

| -O-CH₂- | ~4.2-4.4 | Quartet | 2H |

Table of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | ~168-172 |

| -CHBr | ~50-55 |

| -O-CH₂- | ~60-65 |

| -CH (isopropyl) | ~30-35 |

| -CH₃ (isopropyl) | ~20-25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When this compound is analyzed by MS, typically coupled with Gas Chromatography (GC-MS), it undergoes ionization, most commonly electron ionization (EI). nist.gov

The molecular ion (M⁺) peak corresponds to the intact molecule that has lost one electron. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will show a characteristic M⁺ and M+2 isotopic pattern with peaks of almost equal intensity. whitman.edu The molecular weight of this compound is 209.08 g/mol . lgcstandards.com The mass spectrum will therefore exhibit peaks at m/z 208 and 210.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. The presence of the bromine atom also influences fragmentation.

Table of Expected Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 208/210 | [C₇H₁₃BrO₂]⁺ | Molecular ion peak (M⁺), showing the characteristic bromine isotope pattern. whitman.edu |

| 163/165 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical. |

| 129 | [M - Br]⁺ | Loss of a bromine radical. |

| 57 | [C₄H₉]⁺ | Isopropyl-methyl fragment or other C₄ fragments. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for verifying the purity of this compound and for separating its enantiomers.

Gas chromatography (GC) is the standard method for assessing the purity of volatile compounds like this compound. The compound is vaporized and passed through a column, and its retention time is measured. Commercial suppliers of this compound typically use GC to certify its purity, which is often greater than 98.0%. tcichemicals.com A pure sample will show a single major peak in the chromatogram, with any minor peaks representing impurities.

This compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the primary technique for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess) of a sample. While specific methods for this compound are proprietary, the general approach involves passing a solution of the compound through an HPLC column packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and thus, separation. elsevierpure.com This is critical in fields like asymmetric synthesis where producing a single enantiomer is the goal.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are instrumental in understanding the electronic properties of ethyl 2-bromoisovalerate at a molecular level. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the electron distribution and molecular orbitals, which are fundamental to the molecule's reactivity.

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing bromine atom and the ester functional group. The bromine atom induces a significant partial positive charge on the adjacent carbon (the α-carbon), making it susceptible to nucleophilic attack. The carbonyl group of the ester also influences the electronic environment, further contributing to the electrophilicity of the α-carbon.

Key parameters obtained from quantum chemical calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity in various chemical reactions. The LUMO is typically centered on the σ* anti-bonding orbital of the C-Br bond, indicating that nucleophilic attack will lead to the cleavage of this bond.

Partial Atomic Charges: Calculation of partial atomic charges reveals the polarization of bonds within the molecule. The carbon atom bonded to the bromine atom carries a significant positive charge, confirming its role as an electrophilic center.

Electrostatic Potential Maps: These maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich and electron-deficient regions, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -10.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy empty orbital, a key factor in accepting electrons from a nucleophile. |

| Partial Charge on α-Carbon | +0.25 | Confirms the electrophilic nature of the carbon atom attached to the bromine. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical ranges for similar α-bromo esters as determined by DFT calculations. Specific values for this compound would require dedicated computational studies.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound play a significant role in its reactivity and interactions with other molecules. Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

The rotation around the single bonds in this compound, particularly the Cα-Cβ bond and the bonds within the ethyl ester group, gives rise to various conformers. Conformational analysis aims to determine the relative energies of these conformers and the energy barriers for their interconversion.

The most stable conformations are those that minimize steric hindrance and optimize electronic interactions. For this compound, the staggered conformations around the Cα-Cβ bond are generally more stable than the eclipsed conformations. The relative orientation of the bulky bromine atom and the isopropyl group is a key determinant of conformational stability.

Table 2: Relative Energies of Illustrative Conformers of this compound

| Conformer | Dihedral Angle (Br-Cα-Cβ-H) | Relative Energy (kcal/mol) (Illustrative) |

| Anti-periplanar | 180° | 0.0 |

| Syn-clinal (Gauche) | 60° | 0.8 |

| Eclipsed | 0° | 4.5 |

Note: The values in this table are illustrative and based on general principles of conformational analysis for substituted alkanes. libretexts.org The actual energy differences for this compound would need to be determined through specific molecular modeling studies.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are powerful tools for predicting the reactivity of chemical compounds based on their molecular structure. medcraveonline.com While direct QSAR/SAR studies on the reactivity of this compound are not extensively reported, the principles of these methods can be applied to understand how structural modifications would influence its chemical behavior.

For a series of related α-bromo esters, QSAR models could be developed to correlate their reaction rates in, for example, a nucleophilic substitution reaction with various molecular descriptors. These descriptors can be categorized as:

Electronic Descriptors: Such as partial atomic charges, HOMO/LUMO energies, and dipole moments.

Steric Descriptors: Such as molecular volume, surface area, and specific steric parameters (e.g., Taft's Es).

Topological Descriptors: Which describe the connectivity and branching of the molecule.

A hypothetical QSAR equation for the reactivity of α-bromo esters in an SN2 reaction might take the form:

log(k) = c0 + c1(σ*) + c2(Es) + c3(LUMO)

Where:

log(k) is the logarithm of the reaction rate constant.

σ* is the Taft inductive parameter for the substituent on the α-carbon.

Es is the Taft steric parameter.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

c0, c1, c2, and c3 are coefficients determined by regression analysis.

Such models would allow for the prediction of the reactivity of new, unsynthesized α-bromo esters, aiding in the selection of the most suitable reagents for a particular synthetic transformation.

Predictive Models for Chemical Behavior in Synthetic Pathways

Computational models are increasingly used to predict the outcome of chemical reactions and to design efficient synthetic pathways. For this compound, these models can be employed to forecast its behavior in various transformations, such as nucleophilic substitutions, eliminations, and organometallic coupling reactions.

Predictive models for synthetic pathways can range from relatively simple empirical rules based on known chemical principles to sophisticated machine learning algorithms trained on large datasets of chemical reactions. digitellinc.com

For instance, in predicting the competition between SN2 and E2 pathways for the reaction of this compound with a base/nucleophile, computational models can be used to calculate the activation energies for both transition states. acs.org The ratio of substitution to elimination products can then be predicted based on the difference in these activation energies.

Factors that would be considered in such a predictive model include:

The structure of the substrate (this compound).

The nature of the nucleophile/base (its strength, size, and polarizability).

The solvent used in the reaction.

The reaction temperature.

Recent advancements in artificial intelligence and machine learning have led to the development of powerful tools for retrosynthetic analysis. nih.gov These tools can suggest potential synthetic routes to a target molecule, and in this context, they could identify this compound as a key building block and predict the optimal conditions for its use in a given synthetic step.

Environmental Fate and Ecotoxicological Research Considerations

Degradation Pathways in Environmental Matrices

The environmental persistence of Ethyl 2-bromoisovalerate is determined by its susceptibility to various degradation processes in soil and water. The primary pathways for the breakdown of such compounds include abiotic hydrolysis and biotic degradation by microorganisms. nih.govviu.ca

Abiotic Degradation: Hydrolysis

Hydrolysis is a key abiotic process for the transformation of organic esters in aquatic environments. viu.calibretexts.org This reaction involves the cleavage of the ester bond by water, leading to the formation of the parent carboxylic acid (2-bromoisovaleric acid) and ethanol (B145695). libretexts.org The rate of hydrolysis is significantly influenced by the pH of the surrounding medium. viu.caresearchgate.net

The hydrolysis of carboxylic acid esters can proceed through several mechanisms depending on the conditions: epa.govresearchgate.net

Neutral Hydrolysis: A slow reaction with water. viu.ca

Acid-Catalyzed Hydrolysis: The reaction is accelerated in the presence of an acid. libretexts.orglibretexts.org

Base-Enhanced Hydrolysis (Saponification): This process is typically faster and involves reaction with hydroxide (B78521) ions, leading to the formation of a carboxylate salt and an alcohol. libretexts.orglibretexts.org

The bromine atom at the alpha-position to the carbonyl group can influence the reactivity of the ester linkage, potentially affecting the rate of hydrolysis.

Biotic Degradation

Microbial degradation is a fundamental process that determines the ultimate fate of many organic compounds in the environment. researchgate.netnih.gov Microorganisms have evolved a wide array of enzymes and metabolic pathways to break down xenobiotic compounds. nih.gov For halogenated compounds like this compound, biodegradation can proceed through various enzymatic reactions. The initial step often involves the cleavage of the ester bond by esterase enzymes, followed by dehalogenation, where the bromine atom is removed from the molecule. This dehalogenation is a critical step in the detoxification of the compound. nih.gov

Microbial consortia in soil and sediment may possess the metabolic capability to utilize such compounds as a source of carbon and energy, leading to their mineralization. nih.gov The efficiency of biodegradation is dependent on various environmental factors, including the microbial population present, temperature, pH, and the availability of other nutrients. nih.govnih.gov

| Degradation Pathway | Description | Key Influencing Factors |

|---|---|---|

| Abiotic Hydrolysis | Cleavage of the ester bond by water to form 2-bromoisovaleric acid and ethanol. | pH, Temperature |

| Biotic Degradation | Breakdown by microorganisms through enzymatic processes (e.g., esterases, dehalogenases). | Microbial population, Oxygen availability, Temperature, Nutrients |

Environmental Monitoring and Occurrence in Research Contexts

The monitoring of halogenated organic compounds in the environment is crucial for assessing their distribution, persistence, and potential risks. epa.govresearchgate.net The detection of compounds like this compound in environmental matrices such as water, soil, and sediment typically requires sophisticated analytical techniques.

Common analytical methods for the determination of brominated compounds include:

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the separation and identification of volatile and semi-volatile organic compounds. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of more polar and less volatile compounds. mdpi.com

Sample preparation is a critical step in the analytical process and often involves extraction techniques to isolate and concentrate the target analyte from the complex environmental matrix. nih.govnih.gov These can include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME). mdpi.com

Despite the availability of these analytical methods, specific data on the occurrence and environmental concentrations of this compound are not widely reported in the scientific literature. Much of the monitoring effort for brominated compounds has focused on persistent organic pollutants like polybrominated diphenyl ethers (PBDEs) and other brominated flame retardants. nih.govresearchgate.net The absence of widespread monitoring data for this compound makes it challenging to fully assess its environmental presence.

| Analytical Technique | Principle | Application in Environmental Monitoring |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and mass-to-charge ratio. | Detection of volatile and semi-volatile brominated organic compounds in various environmental samples. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their polarity and mass-to-charge ratio. | Analysis of polar and non-volatile brominated compounds. |

Ecotoxicity Studies in Aquatic and Terrestrial Systems, excluding specific values

The potential for halogenated organic compounds to cause adverse effects in living organisms is a significant area of ecotoxicological research. nih.govepa.gov Ecotoxicity studies are designed to evaluate the harmful effects of chemical substances on various components of aquatic and terrestrial ecosystems.

In aquatic environments, studies may focus on a range of organisms representing different trophic levels, such as algae, invertebrates (e.g., daphnids), and fish. nih.govdiva-portal.org Research on halogen-substituted aliphatic esters has investigated their toxicity to aquatic organisms like Tetrahymena. ncats.io Such studies help to understand the structure-activity relationships, which relate the chemical structure of a compound to its toxic effects.

Terrestrial ecotoxicity studies may involve assessing the effects of a substance on soil-dwelling organisms, such as earthworms and microorganisms, as well as on plants. acs.org The impact on soil microbial communities is of particular interest as these organisms are vital for soil health and nutrient cycling. nih.gov

The ecotoxicological profile of this compound is not extensively documented in publicly available literature. However, as a halogenated organic compound, its potential to elicit toxic responses in various organisms warrants consideration. nih.gov

Sustainable Chemistry and Environmental Impact Mitigation in Synthetic Research

The principles of green chemistry offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govresearchfloor.org Applying these principles to the synthesis and use of this compound can help mitigate its potential environmental impact. ijset.in

Key green chemistry principles relevant to the synthesis of α-bromo esters include:

Use of Safer Solvents and Reagents: Traditional methods for the synthesis of α-bromo esters may involve hazardous reagents and solvents. acs.orgacs.orgorganic-chemistry.org Research into alternative, more environmentally benign reagents and solvent systems is a key area of green chemistry. google.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchfloor.org

Catalysis: The use of catalytic reagents in place of stoichiometric reagents can reduce waste and improve reaction efficiency. epa.govijset.in

Design for Degradation: Designing chemical products that break down into innocuous substances after their intended use, preventing their persistence in the environment. epa.gov

By adopting greener synthetic methodologies, the environmental footprint associated with the production of this compound and similar compounds can be significantly reduced. researchfloor.orgresearchgate.net This includes minimizing the generation of hazardous byproducts and reducing energy consumption. ijset.in

| Green Chemistry Principle | Application in Synthetic Research | Potential Environmental Benefit |

|---|---|---|

| Use of Safer Solvents and Reagents | Replacing hazardous brominating agents and solvents with greener alternatives. | Reduced toxicity and pollution. |

| Atom Economy | Optimizing reaction pathways to maximize the incorporation of starting materials into the final product. | Minimization of chemical waste. |

| Catalysis | Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. | Lower energy consumption and waste generation. |

| Design for Degradation | Considering the end-of-life fate of the molecule during the design phase to enhance biodegradability. | Reduced environmental persistence. |

Laboratory Safety Protocols and Risk Management in Academic Settings

Hazard Identification and Classification pertinent to Research Handling

Proper identification and classification of hazards associated with ethyl 2-bromoisovalerate are fundamental to ensuring laboratory safety. This compound is recognized as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200). fishersci.com

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances. This compound is classified with several hazard statements, indicating its potential to cause significant harm upon exposure. The primary hazards include its combustible nature, corrosivity (B1173158) to metals, and severe effects on skin and eyes. tcichemicals.com It is also harmful if swallowed. nih.gov

GHS Hazard Classification

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 4 | Warning | H227: Combustible liquid. fishersci.comtcichemicals.comthermofisher.com | |

| Corrosive to Metals | Category 1 | Warning | H290: May be corrosive to metals. tcichemicals.com | |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. nih.gov | |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage. tcichemicals.comnih.gov | |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage. utechproducts.com |

Precautionary Statements for Safe Handling

A comprehensive set of precautionary statements (P-statements) accompanies the hazard classifications, providing guidance on prevention, response, storage, and disposal.

| Category | Precautionary Statement Code | Precautionary Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. fishersci.comthermofisher.com |

| Prevention | P234 | Keep only in original container. tcichemicals.com |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. nih.govmolbase.com |

| Prevention | P264 | Wash skin thoroughly after handling. nih.govmolbase.com |

| Prevention | P270 | Do not eat, drink or smoke when using this product. nih.govmolbase.com |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. tcichemicals.comnih.govthermofisher.com |

| Response | P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. tcichemicals.comnih.gov |

| Response | P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| Response | P304 + P340 + P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. tcichemicals.com |

| Response | P305 + P351 + P338 + P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |

| Response | P363 | Wash contaminated clothing before reuse. tcichemicals.comnih.gov |

| Response | P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. |

| Response | P390 | Absorb spillage to prevent material damage. tcichemicals.com |

| Storage | P403 + P235 | Store in a well-ventilated place. Keep cool. |

| Storage | P405 | Store locked up. nih.gov |

| Storage | P406 | Store in corrosive resistant container with a resistant inner liner. tcichemicals.com |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. nih.gov |

Safe Handling and Storage Practices for Research Quantities

Given the identified hazards, strict adherence to safe handling and storage protocols is imperative when working with research quantities of this compound.

Handling:

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors. kscl.co.in Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation. kscl.co.in

Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes:

Eye Protection: Chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. fishersci.commolbase.comkscl.co.in

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. fishersci.commolbase.comkscl.co.in

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator should be used in accordance with OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. molbase.com

General Hygiene: Avoid contact with skin, eyes, and clothing. thermofisher.com Do not breathe vapors or mists. fishersci.comthermofisher.com Wash hands and any exposed skin thoroughly after handling. fishersci.comkscl.co.in Contaminated clothing should be removed and washed before reuse. thermofisher.com Do not eat, drink, or smoke in areas where the chemical is handled. molbase.com

Storage:

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances. fishersci.commolbase.comkscl.co.in Keep containers tightly closed when not in use. fishersci.comthermofisher.comkscl.co.in

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. fishersci.comthermofisher.comkscl.co.in

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases. fishersci.comkscl.co.in

Waste Management and Disposal Procedures in Research Laboratories

The disposal of this compound and its containers must be managed responsibly to prevent environmental contamination and ensure compliance with regulations.

Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. kscl.co.in Consultation with local, regional, and national hazardous waste regulations is necessary to ensure complete and accurate classification. kscl.co.in

Disposal Methods: Do not empty into drains. fishersci.com Unused material should be disposed of as hazardous waste. Empty containers may retain product residue and should be treated as hazardous waste. Disposal should be carried out by a licensed professional waste disposal service.

Spill Response: In the event of a spill, remove all sources of ignition. fishersci.comkscl.co.in Absorb the spillage with an inert material (e.g., dry sand or earth) and place it in a suitable container for disposal. Take precautionary measures against static discharges. fishersci.comthermofisher.com

Future Research Directions and Emerging Applications

Novel Synthetic Routes and Biocatalysis Advancements

The pursuit of greener, more efficient, and selective methods for synthesizing ethyl 2-bromoisovalerate is a key area of ongoing research. Innovations are centered on biocatalysis and advanced chemical engineering processes to overcome the limitations of traditional synthetic methods.

Biocatalysis: The use of enzymes to catalyze the production of chiral halo-alcohols and related compounds is a promising frontier. Research into recombinant carbonyl reductases has demonstrated the highly stereoselective reduction of alpha-halo ketones, yielding chiral alpha-halo alcohols which are valuable synthetic intermediates. frontiersin.org Similarly, the biocatalytic reduction of alpha-keto esters using whole-cell systems, such as Candida parapsilosis, has been shown to produce optically enriched alpha-hydroxy esters with high enantiomeric excess. nih.gov While not yet applied directly to the large-scale synthesis of this compound, these studies establish a strong precedent for developing enzymatic processes. Future research will likely focus on identifying or engineering enzymes, such as lipases or dehydrogenases, that can perform stereoselective bromination or resolution of racemic mixtures to produce enantiomerically pure forms of the ester. The development of protoglobin nitrene transferases for the amination of C-H bonds in esters further showcases the potential of biocatalysis to create novel derivatives from simple ester precursors. acs.orgnih.gov

Novel Synthetic Routes: Beyond biocatalysis, innovations in chemical synthesis are paving the way for more efficient production. Continuous flow chemistry, for instance, offers a scalable and safer alternative to traditional batch processing. A patented method for a similar long-chain bromo-ester, 7-bromo-2,2-dimethylheptanoic acid ethyl ester, utilizes a two-step continuous flow process, minimizing the generation of byproducts and improving yield. mdpi.com Applying similar continuous flow principles to the synthesis of this compound could lead to significant improvements in manufacturing efficiency and sustainability.

| Research Area | Advancement | Potential Impact on this compound |

| Biocatalysis | Stereoselective reduction of α-halo ketones and α-keto esters using enzymes and whole cells. frontiersin.orgnih.gov | Development of synthetic routes to enantiomerically pure (R)- or (S)-ethyl 2-bromoisovalerate, crucial for chiral drug synthesis. |

| Biocatalysis | Directed evolution of enzymes for C-H amination of esters. acs.orgnih.gov | Creation of novel α-amino ester derivatives from ethyl isovalerate, expanding the chemical space for drug discovery. |

| Process Chemistry | Continuous flow synthesis of bromo-esters. mdpi.com | More efficient, safer, and scalable industrial production with higher yields and purity. |

Exploration of New Pharmaceutical and Agrochemical Applications

This compound's role as a key building block is expanding as researchers explore its use in the synthesis of novel bioactive molecules. nih.govarxiv.org Its reactive bromo-group allows for the introduction of diverse functionalities, making it a valuable starting material in drug discovery and agrochemical development.

Pharmaceutical Applications: The compound is a precursor for a wide range of molecular scaffolds. For example, research into new antimicrobial agents has led to the synthesis of novel substituted ethyl 2-(quinolin-4-yl)propanoates. mdpi.comnih.gov These compounds, created through multi-step synthesis, have shown potent activity against various pathogens, including Helicobacter pylori. mdpi.com Another study details the synthesis of quinoline (B57606) derivatives with fatty amido side chains that exhibit significant cytotoxicity against several human cancer cell lines, including prostate (DU145), lung (A549), ovarian (SKOV3), and breast (MCF7) cancers, as well as promising antibacterial and antifungal properties. engineering.org.cn These examples highlight a clear research trajectory where this compound can be used to generate libraries of complex molecules for screening against a variety of therapeutic targets.

Agrochemical Applications: In the agrochemical sector, there is a continuous demand for new, effective, and environmentally benign pesticides and herbicides. This compound serves as an intermediate in the creation of these next-generation crop protection agents. nih.gov The principles of rational design, aided by computational tools, are being used to develop novel agrochemicals. nih.gov By starting with a versatile intermediate like this compound, chemists can systematically modify a lead structure to optimize its efficacy, selectivity, and environmental profile.

| Application Area | Example of Emerging Research | Potential Outcome |